molecular formula C7H2F3NS B1607610 3,4,5-Trifluorophenyl isothiocyanate CAS No. 362690-52-6

3,4,5-Trifluorophenyl isothiocyanate

Cat. No.: B1607610
CAS No.: 362690-52-6
M. Wt: 189.16 g/mol
InChI Key: KFBSFEHVBOTTSM-UHFFFAOYSA-N
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Description

Strategic Significance of Fluorinated Aromatic Isothiocyanates in Chemical Synthesis

Fluorinated aromatic isothiocyanates are a class of compounds that have garnered considerable attention for their utility in chemical synthesis. The incorporation of fluorine atoms into an aromatic ring can dramatically alter the molecule's physical, chemical, and electronic properties. nih.gov This "fluorine effect" often leads to enhanced thermal stability, increased lipophilicity, and altered reactivity, which are highly desirable traits in various applications.

For instance, compounds like 3,5-Bis(trifluoromethyl)phenyl isothiocyanate serve as crucial intermediates in the development of pharmaceuticals, particularly for cancer and inflammatory diseases, due to their ability to effectively modify biological pathways. chemimpex.com The trifluoromethyl groups in this related molecule are noted to enhance both reactivity and stability. chemimpex.com In the realm of agriculture, these compounds are used to formulate potent herbicides and pesticides. chemimpex.com Furthermore, their unique chemical structures are exploited in materials science to create advanced polymers and coatings with tailored properties. chemimpex.com The strategic placement of fluorine on the aromatic ring of an isothiocyanate provides a powerful tool for chemists to fine-tune molecular properties for specific and advanced applications.

Overview of the 3,4,5-Trifluorophenyl Moiety in Advanced Molecular Architectures

The 3,4,5-trifluorophenyl group is a key structural motif that imparts specific characteristics to a larger molecule. While research on this exact moiety is specific, the behavior of similar polysubstituted fluorophenyl groups, such as the 3,5-bis(trifluoromethyl)phenyl group, offers valuable insights. These fluorinated moieties are often used as foundational building blocks for complex molecules in fields like drug discovery and materials science. chemimpex.com

Historical Development and Evolution of Isothiocyanate Chemistry Relevant to Aromatic Systems

The study of isothiocyanates dates back more than a century, with early investigations distinguishing between volatile and non-volatile types. perfumerflavorist.com A significant portion of early knowledge came from naturally occurring isothiocyanates, which are produced from the enzymatic conversion of glucosinolates found in cruciferous vegetables like broccoli and cabbage. nih.govwikipedia.org Allyl isothiocyanate, the compound responsible for the pungent taste of mustard and horseradish, is a prominent natural example. perfumerflavorist.comwikipedia.org

In synthetic chemistry, one of the most notable historical applications of an aromatic isothiocyanate is the use of phenyl isothiocyanate in the Edman degradation, a method developed for sequencing amino acids in peptides. chemrxiv.org Early synthetic methods for producing isothiocyanates often relied on highly toxic reagents such as thiophosgene (B130339). rsc.orgnih.gov Over the decades, the field has evolved significantly, leading to the development of safer and more versatile synthetic routes. Modern methods include the decomposition of dithiocarbamate (B8719985) salts, the tandem Staudinger/aza-Wittig reaction, and innovative approaches using elemental sulfur, which have broadened the accessibility and application of aromatic isothiocyanates in research and industry. rsc.orgnih.govresearchgate.netmdpi.com

Scope and Objectives of Research Endeavors Involving 3,4,5-Trifluorophenyl Isothiocyanate

Research involving this compound is driven by the compound's potential as a versatile synthetic intermediate. The objectives of these research endeavors can be broadly categorized based on the known applications of similar fluorinated isothiocyanates.

A primary objective is its use in pharmaceutical development . Drawing parallels from related compounds, researchers aim to synthesize novel bioactive molecules for targeted therapies, leveraging the trifluorophenyl moiety to enhance drug efficacy and pharmacokinetic properties. chemimpex.com Another key area is agrochemical synthesis , where the goal is to create new herbicides and pesticides with improved potency and selectivity, a common application for fluorinated organic compounds. chemimpex.comnih.gov In materials science , the objective is to incorporate the this compound unit into polymers and other materials to enhance their thermal stability, chemical resistance, and other performance metrics. chemimpex.com Furthermore, a significant portion of research is dedicated to exploring and optimizing the synthetic utility of the compound itself, developing new reactions and methodologies where it can serve as a key building block for more complex chemical structures. mdpi.combohrium.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trifluoro-5-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBSFEHVBOTTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375356
Record name 3,4,5-Trifluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362690-52-6
Record name 3,4,5-Trifluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 3,4,5 Trifluorophenyl Isothiocyanate

Conventional Synthetic Routes and Their Mechanistic Underpinnings

Conventional methods for the synthesis of aryl isothiocyanates, including the trifluorinated analogue, have been well-established for decades. These routes typically begin with the corresponding aniline and employ thiocarbonylating agents.

Amination-Derived Pathways for Isothiocyanate Formation

A predominant and long-standing method for the synthesis of isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is subsequently decomposed to yield the desired isothiocyanate. wikipedia.org

The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide in the presence of a base, such as an amine or an inorganic base, to form the dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to facilitate the elimination of a sulfur atom and the formation of the isothiocyanate.

A variety of desulfurizing agents have been employed for this transformation, including heavy metal salts like lead nitrate, as well as reagents like ethyl chloroformate, hydrogen peroxide, and tosyl chloride. wikipedia.org For electron-deficient anilines, such as 3,4,5-trifluoroaniline, the nucleophilicity of the amino group is reduced, which can make the initial formation of the dithiocarbamate salt less efficient. To address this, modified reaction conditions may be necessary, such as using a stronger base or a higher reaction temperature to drive the initial addition to carbon disulfide. beilstein-journals.org A one-pot procedure is often favored, where the dithiocarbamate salt is generated in situ and then immediately treated with the desulfurizing agent. beilstein-journals.org

Table 1: Common Desulfurizing Agents in Amination-Derived Isothiocyanate Synthesis

Desulfurizing AgentTypical Reaction ConditionsReference
Lead NitrateAqueous solution, stirring beilstein-journals.org
Ethyl ChloroformateOrganic solvent, often with a tertiary amine base wikipedia.org
Hydrogen PeroxideAqueous or protic solvent wikipedia.org
Tosyl ChlorideOrganic solvent with a tertiary amine base wikipedia.org
TriphosgeneOrganic solvent, mild conditions wikipedia.org

Thiocarbonylation Strategies

Direct thiocarbonylation using thiophosgene (B130339) (CSCl₂) is another classical and efficient method for the synthesis of isothiocyanates from primary amines. organic-chemistry.orgnih.gov The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to furnish the isothiocyanate.

The reaction is typically carried out in a biphasic system, for instance, with an organic solvent such as dichloromethane and an aqueous solution of a base like sodium bicarbonate to neutralize the HCl produced. chemicalbook.com The high reactivity of thiophosgene allows for rapid conversion of the amine to the isothiocyanate. However, the extreme toxicity and volatility of thiophosgene are significant drawbacks, necessitating stringent safety precautions. nih.gov

A plausible mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, followed by the loss of a chloride ion to form a protonated isothiocyanate intermediate. Subsequent deprotonation by a base yields the final product.

Phosgene-Free and Thiophosgene-Free Alternatives for Enhanced Sustainability

Due to the hazardous nature of thiophosgene, significant research has been directed towards developing safer alternatives. One notable thiophosgene surrogate is 1,1'-thiocarbonyldiimidazole (TCDI). rsc.org TCDI is a stable, crystalline solid that reacts with primary amines under mild conditions to afford isothiocyanates in good yields. rsc.org The reaction proceeds by the displacement of the imidazole groups from TCDI by the amine.

Another approach that avoids both phosgene and thiophosgene involves the use of carbon disulfide in combination with a milder desulfurizing agent. For instance, the use of 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, has been reported for the one-pot synthesis of isothiocyanates from amines and carbon disulfide under aqueous conditions. rsc.org This method is particularly advantageous for electron-deficient arylamines. The reaction likely proceeds through the formation of a dithiocarbamate, which is then activated by TCT to facilitate the elimination to the isothiocyanate. For highly electron-deficient arylamines, the use of a co-solvent like DMF with water and a base such as potassium carbonate at a slightly elevated temperature (e.g., 40 °C) can improve the yield. beilstein-journals.orgrsc.org

Modern Advancements in Isothiocyanate Synthesis Applicable to Fluorinated Arenes

Recent developments in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of isothiocyanate synthesis. These advancements are particularly relevant for the preparation of specialized compounds like 3,4,5-trifluorophenyl isothiocyanate.

Catalytic Approaches, Including Metal-Catalyzed Transformations

While direct metal-catalyzed synthesis of aryl isothiocyanates from aryl halides is an area of ongoing research, catalytic methods are more established in related transformations that can lead to isothiocyanates. For instance, the synthesis of isocyanides, which can be subsequently sulfurized to isothiocyanates, can be achieved through metal-catalyzed reactions.

More directly, copper-catalyzed cross-coupling reactions have been developed for the synthesis of aryl thiocyanates from arylboronic acids and potassium thiocyanate. researchgate.net Although this yields the isomeric thiocyanate, it highlights the potential of metal catalysis in forming the C-S-C-N linkage. Further research may lead to catalytic systems that favor the formation of the isothiocyanate isomer.

Green Chemistry Principles in Isothiocyanate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for isothiocyanates. A key focus is the replacement of hazardous reagents and solvents.

The use of elemental sulfur as the sulfur source represents a significant step towards a more sustainable synthesis. mdpi.com One such approach involves the reaction of isocyanides with elemental sulfur, which can be catalyzed by amines. mdpi.com This method avoids the use of toxic and volatile reagents like carbon disulfide and thiophosgene. The development of greener solvents, such as Cyrene™, has also been explored for this transformation, further enhancing its environmental credentials. mdpi.comchemicalbook.com

Visible-light photocatalysis has also emerged as a green and mild method for the synthesis of isothiocyanates from primary amines and carbon disulfide. These reactions often proceed at room temperature and utilize a photocatalyst, such as Rose Bengal, under irradiation with visible light, offering an energy-efficient alternative to thermally driven processes.

Table 2: Comparison of Synthetic Methodologies

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Dithiocarbamate Decomposition3,4,5-TrifluoroanilineCS₂, Base, Desulfurizing agentWell-established, versatileCan require harsh desulfurizing agents
Thiophosgene Reaction3,4,5-TrifluoroanilineThiophosgene, BaseHigh yielding, rapidHighly toxic reagent
TCDI Reaction3,4,5-Trifluoroaniline1,1'-ThiocarbonyldiimidazoleSafer alternative to thiophosgeneReagent can be expensive
TCT-mediated Synthesis3,4,5-TrifluoroanilineCS₂, K₂CO₃, TCT, H₂O/DMFOne-pot, aqueous conditions, good for electron-deficient aminesRequires careful control of conditions
Isocyanide Sulfurization3,4,5-Trifluorophenyl isocyanideElemental Sulfur, Catalytic baseGreen, avoids toxic reagentsRequires synthesis of the isocyanide precursor

Reactivity Profiles and Mechanistic Investigations of 3,4,5 Trifluorophenyl Isothiocyanate

Nucleophilic Addition Reactions at the Isothiocyanate Carbon

The carbon atom of the isothiocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This renders it susceptible to attack by a wide range of nucleophiles, a fundamental reaction pathway for this class of compounds. ijacskros.com

The most common reactions of isothiocyanates involve nucleophilic addition of amines, alcohols, and thiols to the central carbon atom. ijacskros.comresearchgate.net These reactions are generally efficient and proceed via a straightforward mechanism.

Thiourea (B124793) Formation: The reaction between 3,4,5-trifluorophenyl isothiocyanate and a primary or secondary amine yields a substituted thiourea. The mechanism begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate. This forms a zwitterionic intermediate, which rapidly undergoes a proton transfer from the nitrogen to the sulfur atom to yield the stable thiourea product. This reaction is one of the most reliable methods for preparing thiourea derivatives. researchgate.netorganic-chemistry.org The reaction rate and pathway can be influenced by pH; in alkaline conditions (pH 9-11), the reaction with amines to form thioureas is generally preferred. researchgate.net

Thiocarbamate Formation: In the presence of an alcohol and typically an acid catalyst, this compound can form thiocarbamates. The alcohol's oxygen atom acts as the nucleophile. The mechanism is analogous to thiourea formation, involving the initial addition of the alcohol to the C=S bond, followed by proton transfer to generate the thiocarbamate. Acid catalysis serves to protonate the sulfur or nitrogen atom of the isothiocyanate, increasing the electrophilicity of the carbon and facilitating attack by the weakly nucleophilic alcohol. libretexts.orglibretexts.orgpressbooks.pubyoutube.com

Dithiocarbamate (B8719985) Formation: Thiols, being potent nucleophiles, readily react with this compound to produce dithiocarbamates. The reaction proceeds via the nucleophilic attack of the sulfur atom of the thiol on the isothiocyanate carbon. organic-chemistry.org Subsequent proton transfer leads to the dithiocarbamate product. This reaction is often rapid and can occur under mild, neutral, or slightly basic conditions. researchgate.net The general synthesis often involves a one-pot reaction of an amine, carbon disulfide (CS2), and an alkyl halide, which proceeds through a dithiocarbamate intermediate. organic-chemistry.orgnih.gov

The general mechanism for these nucleophilic additions is summarized in the table below.

Nucleophile (Nu-H)ProductGeneral StructureMechanism Notes
Amine (R-NH₂)ThioureaAr-NH-C(=S)-NH-RProceeds via a zwitterionic intermediate followed by rapid proton transfer. researchgate.net
Alcohol (R-OH)ThiocarbamateAr-NH-C(=S)-O-ROften requires acid catalysis to activate the isothiocyanate for attack by the weaker alcohol nucleophile. libretexts.orgyoutube.com
Thiol (R-SH)DithiocarbamateAr-NH-C(=S)-S-RGenerally a rapid reaction due to the high nucleophilicity of the thiol. organic-chemistry.org

Isothiocyanates are valuable precursors for the synthesis of various heterocyclic compounds. chemrxiv.orgresearchgate.net This often involves an initial nucleophilic addition by an anion or a species with an anionic equivalent, followed by an intramolecular cyclization step.

A common strategy involves the reaction of this compound with bifunctional nucleophiles or compounds containing an active methylene (B1212753) group. For instance, reaction with a cyanoacetamide derivative in the presence of a base can form a thiocarbamoyl intermediate. researchgate.net This intermediate, possessing both nucleophilic and electrophilic sites, can then undergo oxidative cyclization to yield substituted thiazole (B1198619) rings. researchgate.net

Another pathway involves the addition of carbanions. Nucleophiles derived from active methylene compounds (e.g., malononitrile) can add to the isothiocyanate carbon. The resulting adduct is primed for cyclization, which, depending on the reaction conditions and other reagents present, can lead to the formation of functionalized pyridines, pyrimidines, or thiazolidines. researchgate.net The nucleophilic addition of cyanide anion (from sources like KCN or HCN) to the isothiocyanate group is also a known process, forming a hydroxynitrile-like adduct that can be a key intermediate for further transformations. chemguide.co.uk The subsequent cyclization is often triggered by the presence of a second electrophilic site within the molecule or by the addition of an external electrophile.

For example, the reaction of an isothiocyanate with an amino acid can lead to an N-allylthiocarbamoyl (ATC) adduct. This adduct can then cyclize to form a thiohydantoin, a five-membered heterocyclic ring. nih.gov This cyclization and cleavage mechanism is pH-dependent and demonstrates how an initial nucleophilic addition can be followed by an intramolecular ring-forming reaction. nih.gov

Cycloaddition Chemistry Involving the N=C=S Moiety

The cumulene structure of the isothiocyanate group, with its orthogonal π-systems in the N=C and C=S bonds, allows it to participate in various pericyclic reactions. These concerted reactions are powerful tools for constructing complex cyclic and heterocyclic systems with high stereocontrol. unina.itudel.edu

The C=S bond of the isothiocyanate can act as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. sci-rad.com This class of reactions is a highly efficient method for synthesizing five-membered heterocycles. uchicago.edunih.gov In this context, this compound would react with a 1,3-dipole, a molecule containing 4 π-electrons over three atoms.

Common 1,3-dipoles used in these reactions include:

Azomethine ylides: Reaction with an azomethine ylide would lead to the formation of a thiazolidine (B150603) ring system.

Nitrones: Cycloaddition with a nitrone would yield a 1,2,4-oxathiazolidine derivative.

Nitrile oxides: These would react to form 1,4,2-oxathiazole rings. uchicago.edu

Diazoalkanes: Reaction with diazoalkanes can produce thiadiazole derivatives. uchicago.edu

The reaction mechanism is concerted, meaning bond formation occurs in a single step through a cyclic transition state. sci-rad.com The regioselectivity of the addition is governed by the electronic properties of both the 1,3-dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory. The electron-withdrawing 3,4,5-trifluorophenyl group would influence the energy levels of the isothiocyanate's π-orbitals, affecting the regiochemical outcome of the cycloaddition. nih.gov While specific examples with this compound are not prominently documented, the general reactivity pattern of aryl isothiocyanates suggests its utility as a dipolarophile in such transformations. researchgate.net

Beyond [3+2] cycloadditions, the N=C=S moiety can participate in other pericyclic reactions, such as [4+2] and [2+2] cycloadditions. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. numberanalytics.comnumberanalytics.com

[4+2] Cycloaddition (Diels-Alder Reaction): The C=S double bond of this compound can function as a dienophile in Diels-Alder reactions, reacting with a conjugated diene. This would result in the formation of a six-membered dihydro-thiopyrane ring system. Thermally allowed [4+2] cycloadditions typically proceed in a suprafacial-suprafacial manner, meaning the new sigma bonds are formed on the same face of both the diene and the dienophile, leading to a predictable stereochemical outcome. numberanalytics.comnih.gov

[2+2] Cycloaddition: Thermal [2+2] cycloadditions are generally symmetry-forbidden and thus less common than their photochemical counterparts. unina.it Under photochemical activation, this compound could potentially undergo a [2+2] cycloaddition with an alkene to form a four-membered thietane (B1214591) ring. The stereochemistry of photochemical cycloadditions follows different selection rules than thermal reactions. unina.it

The principles of orbital symmetry are crucial for predicting whether a pericyclic reaction is allowed under thermal or photochemical conditions and what the resulting stereochemistry of the product will be. numberanalytics.comnumberanalytics.com

Reactivity of the 3,4,5-Trifluorophenyl Ring System

The aromatic ring of this compound is heavily influenced by the three strongly electron-withdrawing fluorine atoms. This makes the ring electron-deficient and activates it towards nucleophilic aromatic substitution (SNA_r). nih.govmdpi.com This is in contrast to typical benzene (B151609) rings, which undergo electrophilic substitution.

In SNA_r reactions, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. libretexts.org For polyfluoroarenes, the leaving group is typically a fluoride (B91410) anion. The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov However, some SNA_r reactions may proceed through a concerted mechanism. nih.govsemanticscholar.org

Key factors for SNA_r on the 3,4,5-trifluorophenyl ring include:

Activation: The presence of multiple fluorine atoms strongly activates the ring for nucleophilic attack. libretexts.org

Regioselectivity: Nucleophilic attack on polyfluoroarenes often shows high regioselectivity. For substituted polyfluorinated rings, substitution typically occurs at the carbon atom para to the existing substituent. mdpi.com In the case of this compound, the isothiocyanate group is at position 1. Therefore, nucleophilic attack is most likely to occur at the C-4 position, displacing the fluoride ion that is para to the -NCS group. This regioselectivity is governed by the ability of the substituent to stabilize the negative charge of the intermediate Meisenheimer complex. mdpi.comlibretexts.org

Leaving Group: In nucleophilic aromatic substitution on halogenated rings, the reactivity order is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine making the attached carbon more electrophilic, rather than the expulsion of the leaving group. youtube.com

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, leading to the formation of substituted aryl ethers, thioethers, and anilines, respectively. mdpi.com This reactivity allows for further functionalization of the aromatic ring after the isothiocyanate has been used in other transformations.

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine Activation

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-poor aromatic systems. nih.gov In the case of this compound, the cumulative electron-withdrawing effect of the three fluorine atoms significantly activates the phenyl ring for nucleophilic attack. nih.gov This activation facilitates the displacement of one of the fluoride ions—an otherwise poor leaving group—by a variety of nucleophiles.

The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. nih.gov The regioselectivity of the substitution is a critical aspect. In polyfluorinated systems, nucleophilic attack typically occurs at the carbon position para to the most electron-withdrawing or activating group. For this compound, while the isothiocyanate group's electronic influence is complex, substitution is most commonly observed at the C4 position, which is para to the isothiocyanate moiety and flanked by two fluorine atoms. This regioselectivity is consistent with studies on other polyfluoroarenes, where the para-fluorine is preferentially displaced. nih.govresearchgate.net A wide array of nucleophiles, including amines, alkoxides, and thiolates, can participate in this transformation, offering a direct route to diversely substituted phenyl isothiocyanates.

Nucleophile (Nu-H)ReagentTypical ConditionsProduct
Amine (R₂NH)PyrrolidineBase (e.g., K₃PO₄), Solvent (e.g., MeCN), 60-80°C4-(Pyrrolidin-1-yl)-3,5-difluorophenyl isothiocyanate
Alcohol (ROH)Sodium Methoxide (NaOMe)Solvent (e.g., DMF, THF), Room Temp. to 60°C4-Methoxy-3,5-difluorophenyl isothiocyanate
Thiol (RSH)Sodium Thiophenoxide (NaSPh)Solvent (e.g., DMF), Room Temp.4-(Phenylthio)-3,5-difluorophenyl isothiocyanate

Ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. This strategy relies on a directing group (DMG) that coordinates to an organometallic base (typically an alkyllithium reagent), facilitating deprotonation at a proximate ortho position. While extensive research exists on various DMGs, the application to phenyl isothiocyanates is less common.

The isothiocyanate group (-N=C=S) possesses heteroatoms with lone pairs (N and S) that could potentially coordinate with a metal. However, the high reactivity of the isothiocyanate carbon towards strong nucleophiles like alkyllithium reagents presents a significant challenge, often leading to addition at the C=S bond rather than the desired ortho-deprotonation.

Alternative strategies for directed functionalization often involve palladium-catalyzed C-H activation. nih.gov In such cases, a directing group guides a palladium catalyst to selectively functionalize an ortho C-H bond. While the isothiocyanate group itself is not a classical directing group for this type of transformation, synthetic routes could involve a precursor with a more established directing group (e.g., a pyridine (B92270) or an amide), which is later converted to the isothiocyanate moiety after the desired functionalization has been achieved. This multi-step approach circumvents the inherent reactivity issues of the isothiocyanate group under strongly basic or organometallic conditions.

Cross-Coupling Reactions on the Fluorinated Aromatic Core

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.govmdpi-res.com The application of these reactions to the this compound core allows for the introduction of aryl, vinyl, and alkynyl groups, significantly expanding its synthetic utility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudohalide, is one of the most versatile cross-coupling methods. wordpress.com While direct C-F bond activation for Suzuki coupling is challenging due to the bond's strength, it is feasible on highly electron-deficient rings. More commonly, one of the fluorine atoms is first converted to a more reactive leaving group, such as bromide or iodide, to facilitate the reaction. However, recent advances have demonstrated the coupling of fluorinated compounds. mdpi.com For a substrate like this compound, a Suzuki reaction would typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple with a boronic acid or ester. nih.govmdpi.com

Aryl Halide SubstrateBoronic AcidCatalyst/LigandBaseProduct
4-Bromo-3,5-difluorophenyl isothiocyanatePhenylboronic acidPd(PPh₃)₄K₂CO₃4-Phenyl-3,5-difluorophenyl isothiocyanate
4-Bromo-3,5-difluorophenyl isothiocyanate4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃4-(4-Methoxyphenyl)-3,5-difluorophenyl isothiocyanate

Heck Reaction

The Heck reaction enables the arylation of alkenes, forming a new C-C bond at a vinylic position. nih.govorganic-chemistry.org The reaction typically involves a palladium catalyst and a base, coupling an aryl halide with an alkene. organic-chemistry.org Similar to the Suzuki coupling, aryl bromides or iodides are the most common substrates. The reaction can be applied to fluorinated systems, providing a route to stilbene (B7821643) and cinnamate (B1238496) derivatives. mdpi.com A Heck reaction with a pre-brominated derivative of this compound and an alkene like styrene (B11656) or an acrylate (B77674) ester would yield the corresponding coupled product.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form C-C bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgorganic-chemistry.org This reaction is highly valuable for synthesizing conjugated enynes and aryl alkynes. For this compound, a derivative such as 4-iodo-3,5-difluorophenyl isothiocyanate would be an ideal substrate for Sonogashira coupling with various terminal alkynes, yielding functionalized alkynylphenyl isothiocyanates.

Aryl Halide SubstrateAlkyneCatalyst SystemBaseProduct
4-Iodo-3,5-difluorophenyl isothiocyanatePhenylacetylenePd(PPh₃)₄, CuIEt₃N3,5-Difluoro-4-(phenylethynyl)phenyl isothiocyanate
4-Iodo-3,5-difluorophenyl isothiocyanateTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIi-Pr₂NH3,5-Difluoro-4-((trimethylsilyl)ethynyl)phenyl isothiocyanate

Applications of 3,4,5 Trifluorophenyl Isothiocyanate in Advanced Chemical Synthesis

Precursor in the Development of Fluorinated Heterocyclic Systems

The reactivity of the isothiocyanate group in 3,4,5-Trifluorophenyl isothiocyanate makes it an excellent starting material for the construction of complex molecular architectures, particularly those containing fluorine atoms. These fluorinated heterocyclic systems are of significant interest due to their prevalence in biologically active compounds.

Synthesis of Fluorine-Containing Bioactive Scaffolds

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. This compound serves as a key building block for the synthesis of various fluorine-containing scaffolds that exhibit a range of biological activities. The isothiocyanate moiety readily reacts with nucleophiles such as amines and hydrazines to form substituted thioureas, which can then be cyclized to generate a variety of heterocyclic systems.

For instance, the reaction of this compound with o-phenylenediamine (B120857) can lead to the formation of fluorinated benzimidazole (B57391) derivatives. Benzimidazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. Similarly, reaction with o-aminophenol or o-aminothiophenol can yield fluorinated benzoxazoles and benzothiazoles, respectively. These scaffolds are also of significant interest in drug discovery.

Furthermore, the reaction of isothiocyanates with hydrazine (B178648) derivatives can be employed to synthesize fluorinated triazole compounds. The resulting fluorine-containing bioactive scaffolds are valuable tools for the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

ReactantResulting Heterocyclic ScaffoldPotential Biological Activity
o-phenylenediamineFluorinated BenzimidazoleAntimicrobial, Antiviral, Anticancer
o-aminophenolFluorinated BenzoxazoleAntimicrobial, Anticancer
o-aminothiophenolFluorinated BenzothiazoleAntimicrobial, Anticancer
Hydrazine derivativesFluorinated TriazoleAntifungal, Anticancer

Construction of Privileged Structures in Organic Chemistry

"Privileged structures" are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. Benzimidazoles and benzothiazoles are considered privileged structures due to their presence in a wide range of biologically active compounds. The synthesis of these heterocyclic systems often involves the cyclization of intermediates derived from isothiocyanates.

This compound provides a direct route to fluorinated versions of these privileged structures. The reaction with appropriate difunctional nucleophiles, such as o-phenylenediamine or o-aminothiophenol, leads to the formation of thiourea (B124793) intermediates that can be cyclized under various conditions to yield the desired heterocyclic core. The presence of the trifluorophenyl group can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.

The synthesis of thiazolo[3,2-a]benzimidazoles, another important heterocyclic system, can be

Derivatization Agent in Chemical Biology and Proteomics Research.

Labeling and Immobilization Strategies for Biomolecules.

The isothiocyanate functional group is well-known for its ability to form stable thiourea linkages with primary amines, such as those found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. This reactivity is the basis for the use of isothiocyanates as labeling and immobilization agents for biomolecules. While direct research literature detailing the use of this compound for these specific purposes is not abundant, the application of closely related fluorinated phenyl isothiocyanates provides a strong precedent for its utility.

For instance, a related compound, 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, has been successfully employed in the chemical derivatization of various amino-functionalized surfaces. chemicalbook.comsigmaaldrich.com This includes the modification of amino thiolates on gold (Au), amino siloxanes on silicon (Si), and polyethylene (B3416737) (PE) films. chemicalbook.comsigmaaldrich.com The principle of this surface modification relies on the covalent reaction between the isothiocyanate group and the surface-bound primary amines, effectively immobilizing the trifluoromethylphenyl moiety onto the substrate.

This strategy can be extrapolated to the immobilization of biomolecules. A protein or peptide with available primary amine groups can be covalently attached to a solid support that has been functionalized with this compound. The trifluorophenyl group in this context can serve multiple roles. Its hydrophobic and electrophilic nature can influence the local environment of the immobilized biomolecule. Furthermore, the fluorine atoms can act as reporters for certain analytical techniques, such as ¹⁹F-NMR spectroscopy, allowing for the characterization of the immobilized species and their interactions with other molecules.

The general reaction for the labeling of a biomolecule with this compound is depicted below:

Biomolecule-NH₂ + S=C=N-C₆H₂(F)₃ → Biomolecule-NH-C(=S)-NH-C₆H₂(F)₃

This covalent conjugation results in a labeled biomolecule that can be used in a variety of applications, including affinity chromatography, biosensors, and diagnostic assays. The stability of the resulting thiourea bond ensures the longevity of the labeled or immobilized biomolecule under a range of experimental conditions.

Table 1: Analogous Applications of Fluorinated Phenyl Isothiocyanates in Biomolecule and Surface Derivatization

Fluorinated IsothiocyanateApplicationSubstratePurpose of Fluorination
3,5-Bis(trifluoromethyl)phenyl isothiocyanateChemical derivatizationAmino-functionalized surfaces (Au, Si, PE)Surface modification and providing an analytical handle. chemicalbook.comsigmaaldrich.com
4-Sulfophenyl isothiocyanatePeptide sequencingPeptide digestsIntroduction of a fixed charge to direct fragmentation in mass spectrometry.

Probe Synthesis for Mechanistic Biological Studies.

A significant application of this compound is in the synthesis of small molecule probes designed to investigate specific biological mechanisms. The trifluorophenyl group can impart desirable properties to the probe, such as altered metabolic stability, membrane permeability, and specific interactions with biological targets.

A notable example is the use of this compound in the synthesis of isatin-β-thiosemicarbazones, a class of compounds investigated for their selective activity against multidrug-resistant (MDR) cancer cells that express P-glycoprotein (P-gp). In one study, this compound was reacted with tert-butylcarbazate, followed by acid hydrolysis and subsequent reaction with isatin (B1672199) to yield (Z)-2-(2-oxoindolin-3-ylidene)-N-(3,4,5-trifluorophenyl)hydrazinecarbothioamide. This compound was part of a series of isatin-β-thiosemicarbazones synthesized to probe the structural features required for selective activity against MDR cancer cells.

The synthesis of this probe highlights the role of this compound as a key building block. The resulting trifluorophenyl-containing thiosemicarbazone was evaluated for its biological activity, contributing to the understanding of how such molecules exert their selective effects on cancer cells. The strongly electron-withdrawing nature of the trifluorophenyl group can influence the electronic properties and conformation of the entire molecule, which in turn affects its interaction with biological targets.

Table 2: Research Findings on a Probe Synthesized from this compound

Synthesized CompoundStarting MaterialBiological Target/SystemKey Research Finding
(Z)-2-(2-oxoindolin-3-ylidene)-N-(3,4,5-trifluorophenyl)hydrazinecarbothioamideThis compoundMultidrug-resistant (P-glycoprotein expressing) cancer cellsThe compound was synthesized as part of a library to evaluate the structure-activity relationship of isatin-β-thiosemicarbazones for selective activity against MDR cells.

Computational and Theoretical Investigations on 3,4,5 Trifluorophenyl Isothiocyanate

Electronic Structure and Bonding Analysis

The electronic structure and bonding of a molecule are fundamental to its stability, geometry, and reactivity. Computational methods allow for a detailed analysis of these characteristics.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground state geometry of molecules. By approximating the electron density of a system, DFT can accurately predict structural parameters such as bond lengths, bond angles, and dihedral angles. For 3,4,5-Trifluorophenyl isothiocyanate, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p) to ensure high accuracy. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov

The optimization process finds the lowest energy conformation of the molecule. Key findings from such an analysis would reveal the planarity of the phenyl ring and the characteristic near-linear geometry of the C−N=C=S group, although aryl isothiocyanates can exhibit a C-N=C bond angle around 165°. wikipedia.org The fluorine substitutions on the phenyl ring are expected to influence the electronic distribution and may cause minor distortions in the ring's symmetry. The calculated geometric parameters provide a solid foundation for further computational work, including frequency calculations and reaction mechanism studies. researchgate.net

Interactive Table: Representative Geometric Parameters Calculated by DFT

This table illustrates the typical geometric parameters that would be determined for this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Parameter TypeInvolved AtomsPredicted Value (Representative)
Bond LengthN=C (isothiocyanate)~1.17 Å
Bond LengthC=S (isothiocyanate)~1.58 Å
Bond LengthC-F (aromatic)~1.35 Å
Bond AngleC-N=C~165°
Bond AngleN=C=S~180°
Dihedral AngleC-C-N=C~0° or ~180° (indicating planarity)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical for understanding a molecule's electrophilic and nucleophilic nature.

For this compound, the HOMO is expected to be localized primarily on the trifluorophenyl ring, while the LUMO is anticipated to be centered on the carbon atom of the isothiocyanate (−N=C=S) group. This distribution makes the isothiocyanate carbon an electrophilic center, susceptible to attack by nucleophiles. wikipedia.orgnih.govnih.gov

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations can precisely determine the energies of these orbitals, allowing for the quantification of the energy gap and other reactivity descriptors like electronegativity, chemical hardness, and electrophilicity. researchgate.net This analysis is vital for predicting how the molecule will behave in various chemical reactions. nih.govresearchgate.net

Interactive Table: Predicted FMO Properties and Reactivity Descriptors

This table shows representative FMO energy values and global reactivity descriptors for this compound, which would be derived from DFT calculations.

PropertySymbolSignificancePredicted Value (Representative)
HOMO EnergyE(HOMO)Electron-donating ability-7.0 eV
LUMO EnergyE(LUMO)Electron-accepting ability-1.5 eV
Energy GapΔEChemical reactivity, stability5.5 eV
ElectronegativityχTendency to attract electrons4.25 eV
Chemical HardnessηResistance to charge transfer2.75 eV
Electrophilicity IndexωPropensity to accept electrons3.29 eV

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating the step-by-step pathways of chemical reactions, providing details that are often inaccessible experimentally.

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (or activated complex). unizin.org The energy required to reach this state from the reactants is the activation energy (Ea), which is a critical factor governing the reaction rate. libretexts.org

For this compound, a common reaction involves its interaction with nucleophiles, such as primary amines, to form substituted thioureas. Computational methods can map the entire reaction pathway for such a process. This involves locating the geometry of the transition state and confirming it with frequency analysis (a single imaginary frequency). The activation energy is then calculated as the energy difference between the transition state and the initial reactants. unizin.orglibretexts.org A lower activation energy implies a faster reaction. These calculations can compare different potential reaction pathways, identifying the most energetically favorable route. researchgate.net

Reactions are rarely performed in the gas phase; they typically occur in a solvent, which can significantly influence reaction pathways and rates. Solvents can stabilize or destabilize reactants, products, and transition states to varying degrees.

Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can simulate the effects of different solvents. rsc.orgexplorationpub.com For the reactions of this compound, performing calculations with different solvent models (e.g., water, ethanol, dimethyl sulfoxide) would reveal how solvent polarity affects the activation energy. A polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. Understanding these effects is crucial for optimizing reaction conditions in a laboratory setting. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis.

DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The vibrational frequencies are calculated from the second derivative of the energy with respect to atomic displacements. nih.gov The predicted spectrum can be compared with experimental data to confirm the molecular structure. Key vibrational modes of interest include the strong, characteristic asymmetric stretching of the −N=C=S group (typically around 2100 cm⁻¹), the symmetric stretch, and the various C-F and C-H stretching and bending modes on the aromatic ring. researchgate.net

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). rsc.orggithub.io This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, help in interpreting experimental UV-Vis spectra and understanding the electronic transitions within the molecule.

Interactive Table: Predicted Key Vibrational Frequencies

This table lists representative vibrational frequencies for this compound as would be predicted by DFT calculations.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Asymmetric Stretch-N=C=S~2100
Aromatic C-C StretchPhenyl Ring~1600-1450
C-F StretchFluoro-Aromatic~1300-1100
N-C-S BendIsothiocyanate~430

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational frequency calculations are instrumental in understanding the molecular vibrations of a compound and for the assignment of bands observed in experimental infrared (IR) and Raman spectra. These calculations are typically performed using quantum chemical methods, with Density Functional Theory (DFT) being a prevalent choice due to its balance of accuracy and computational cost.

The process begins with the optimization of the molecular geometry of this compound to find its lowest energy conformation. Following this, harmonic vibrational frequencies are calculated. These calculations determine the normal modes of vibration, each associated with a specific frequency. The results can be used to generate theoretical IR and Raman spectra. For instance, studies on similar molecules like 3-(trifluoromethyl)phenyl isothiocyanate have successfully employed DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to achieve good agreement between calculated and experimental spectra. chemicalbook.com Such an approach would be directly applicable to this compound.

The calculated frequencies are often scaled by an empirical factor to better match experimental values, compensating for anharmonicity and limitations in the theoretical model. nih.gov The Potential Energy Distribution (PED) analysis is also commonly performed to provide a detailed description of the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each vibrational mode. organicchemistrydata.org

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman Activity
N=C=S asymmetric stretchData not available in searched literatureData not available in searched literatureData not available in searched literature
N=C=S symmetric stretchData not available in searched literatureData not available in searched literatureData not available in searched literature
C-F stretchingData not available in searched literatureData not available in searched literatureData not available in searched literature
Aromatic C-C stretchingData not available in searched literatureData not available in searched literatureData not available in searched literature
C-H in-plane bendingData not available in searched literatureData not available in searched literatureData not available in searched literature
C-H out-of-plane bendingData not available in searched literatureData not available in searched literatureData not available in searched literature
Phenyl ring deformationsData not available in searched literatureData not available in searched literatureData not available in searched literature

Note: The table above is a template. Specific computational data for this compound were not found in the searched literature. The vibrational modes listed are expected based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. Similar to vibrational frequency calculations, these are typically performed using DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. chemrxiv.org

The process involves optimizing the geometry of this compound and then performing a GIAO-DFT calculation to obtain the isotropic shielding values for each nucleus (¹H, ¹³C, ¹⁹F). These shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. nih.gov

For fluorinated aromatic compounds, the ¹⁹F NMR chemical shifts are particularly informative due to their high sensitivity to the electronic environment. nih.gov Computational studies on other fluorinated molecules have demonstrated that DFT methods can predict ¹⁹F chemical shifts with a reasonable degree of accuracy, often within a few ppm of experimental values. nih.govrsc.org The choice of the functional and basis set is crucial for obtaining reliable results. nih.gov

It is important to note that for isothiocyanates, the ¹³C NMR signal of the isothiocyanate carbon can be broad and difficult to observe experimentally due to the dynamics of the isothiocyanate group, a phenomenon that has been investigated computationally for compounds like allyl isothiocyanate. glaserchemgroup.comnih.gov A computational study on this compound would also need to consider such dynamic effects.

Table 2: Predicted NMR Chemical Shifts for this compound

NucleusAtom PositionPredicted Chemical Shift (ppm)
¹HH-2, H-6Data not available in searched literature
¹³CC-1 (C-NCS)Data not available in searched literature
¹³CC-2, C-6Data not available in searched literature
¹³CC-3, C-5Data not available in searched literature
¹³CC-4Data not available in searched literature
¹³CNCSData not available in searched literature
¹⁹FF-3, F-5Data not available in searched literature
¹⁹FF-4Data not available in searched literature

Note: The table above is a template. Specific computational data for this compound were not found in the searched literature. The atom positions are based on standard IUPAC numbering for a substituted benzene (B151609) ring.

Emerging Research Directions and Future Perspectives for 3,4,5 Trifluorophenyl Isothiocyanate

Integration into Automated and High-Throughput Synthesis Methodologies

The structure of 3,4,5-Trifluorophenyl isothiocyanate lends itself well to modern synthetic platforms that prioritize speed and efficiency. Automated and high-throughput synthesis are key areas where this reagent shows significant promise. These methodologies are crucial for rapidly generating large libraries of compounds for screening purposes, particularly in drug discovery and materials development.

The primary reaction of isothiocyanates is their addition reaction with primary and secondary amines to form thiourea (B124793) derivatives. ijacskros.com This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for automated parallel synthesis. Robotic systems can be programmed to dispense solutions of this compound into arrays of vials, each containing a different amine building block. This approach allows for the creation of hundreds or thousands of distinct thiourea compounds in a short period.

Furthermore, mechanochemical synthesis, such as ball milling, offers a solvent-free or low-solvent alternative for generating thiourea libraries. nih.gov Reacting this compound with various anilines or other amines via manual grinding or mechanical milling can produce thioureas in high yields, often with reduced purification requirements compared to traditional solution-phase synthesis. nih.gov This aligns with the principles of green chemistry by minimizing solvent waste. The integration of such techniques into high-throughput workflows is an active area of research, aiming to accelerate the discovery of new functional molecules.

Development of Asymmetric Transformations

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is fundamental to modern chemistry, especially in the pharmaceutical industry where the biological activity of a molecule can be dependent on its stereochemistry. nih.gov this compound serves as a valuable prochiral substrate for the development of new asymmetric transformations.

The reaction of this compound with chiral amines or amino acids leads to the formation of diastereomeric thioureas. These products can be used as chiral auxiliaries or as ligands in asymmetric catalysis. The trifluorophenyl group can play a crucial role in influencing the stereochemical outcome of these reactions through non-covalent interactions.

Moreover, chiral thioureas derived from isothiocyanates have emerged as a privileged class of organocatalysts. nih.gov By reacting this compound with a suitable chiral diamine, novel catalysts can be synthesized. These catalysts are effective in promoting a variety of asymmetric reactions, leveraging the hydrogen-bonding capabilities of the thiourea moiety to control the stereoselectivity of the transformation. The development of novel chiral derivatizing agents based on isothiocyanates is also an area of interest for determining the enantiomeric excess of chiral amines via spectroscopic methods like NMR. rsc.org

Sustainable Synthesis and Catalysis Innovations

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing greener methods for the synthesis of isothiocyanates, including this compound, and their subsequent use in catalytic processes. nih.govcarlroth.com

Traditional methods for synthesizing isothiocyanates often rely on highly toxic and hazardous reagents like thiophosgene (B130339) or carbon disulfide. mdpi.com Modern innovations aim to replace these reagents with more environmentally benign alternatives. One promising approach is the sulfurization of isocyanides using elemental sulfur, which is an abundant and low-toxicity resource. nih.govrsc.org This reaction can be catalyzed by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions, often in greener solvents, leading to a significant reduction in the environmental impact (E-factor). nih.govrsc.orgbohrium.com

Other innovative methods include the use of fluorine-containing reagents to generate thiocarbonyl intermediates in situ. ijacskros.commdpi.com For example, desulfurating reagents such as triflic anhydride (B1165640) (Tf2O) have been employed to convert dithiocarbamates (formed from primary amines and carbon disulfide) into isothiocyanates efficiently. ijacskros.com These newer protocols often offer advantages such as milder reaction conditions, broader substrate scope, and avoidance of toxic byproducts, representing a significant step forward in the sustainable production of valuable chemical intermediates like this compound. ijacskros.commdpi.com

Exploration of Novel Materials Science Applications

The unique electronic properties conferred by the trifluorophenyl group make this compound an attractive building block for novel materials. The isothiocyanate group provides a reactive handle for grafting the molecule onto surfaces or incorporating it into polymer chains.

In polymer science, fluorinated isothiocyanates can be copolymerized with other monomers to create advanced polymers with tailored properties. For example, the ring-opening copolymerization of isothiocyanates with anhydrosugars can yield novel biodegradable polymers. rsc.org The presence of the trifluorophenyl moiety can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Similarly, isothiocyanates are used to functionalize polymer nanoparticles, creating platforms for further chemical modification. utwente.nl

Another significant application is in surface modification. Isothiocyanates can react with amine-functionalized surfaces, such as those on gold or silicon wafers, to form stable thiourea linkages. sigmaaldrich.com This allows for the precise engineering of surface properties. A notable emerging application for related trifluoromethylphenyl isothiocyanates is as functional additives in lithium-ion batteries. These additives can form a stable cathode-electrolyte interphase (CEI), which suppresses parasitic reactions at the electrode surface and improves the cycling stability and high-temperature performance of the battery. acs.org The exploration of this compound in these and other advanced materials, such as coatings and electronic components, is a promising direction for future research. chemimpex.com

Expanding the Scope of Bio-Relevant Scaffold Construction

In medicinal chemistry, the construction of novel molecular scaffolds is essential for the discovery of new therapeutic agents. Isothiocyanates are recognized as important precursors for a wide range of biologically active compounds. rsc.orgchemrxiv.orgrsc.orgnih.gov Many natural and synthetic isothiocyanates exhibit anticarcinogenic, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com

The reaction of this compound with various amine-containing molecules is a straightforward strategy for generating diverse libraries of thiourea derivatives. researchgate.net Thioureas are a well-established class of compounds with a broad spectrum of biological activities, including use as anticancer and antimicrobial agents. ijacskros.com The trifluorophenyl group is a common motif in many modern pharmaceuticals, often incorporated to enhance metabolic stability, binding affinity, or cell permeability.

Therefore, thioureas containing the 3,4,5-trifluorophenyl moiety are of significant interest for drug discovery programs. For instance, isothiocyanates have been used to synthesize irreversible ligands for probing biological targets like the dopamine (B1211576) transporter. nih.gov By systematically reacting this compound with a diverse set of amino compounds, researchers can rapidly build libraries of potential drug candidates for screening against various diseases. This approach is also valuable for constructing scaffolds for applications in tissue engineering, such as in the development of bioactive materials for bone regeneration. nih.govnih.gov

Q & A

Basic Questions

Q. What are the established synthetic routes for 3,4,5-trifluorophenyl isothiocyanate?

  • Methodology : The compound can be synthesized via:

  • Thiocarbanilide route : Reacting thiocarbanilide with phosphorus pentoxide or dilute sulfuric acid to yield phenyl isothiocyanate derivatives. This method is adaptable to fluorinated analogs by substituting fluorinated precursors .
  • Ammonium dithiocarbamate route : Using ethyl chlorocarbonate or copper sulfate to convert ammonium phenyldithiocarbamate into isothiocyanates. Fluorinated variants may require fluorinated aniline starting materials .
  • Microwave-assisted catalysis : While not directly reported for this compound, tris(3,4,5-trifluorophenyl)borane has been synthesized using microwave irradiation, suggesting potential for optimizing fluorinated isothiocyanate synthesis .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • Gas Chromatography (GC) : Purity assessment (>97% by GC) is standard, as seen in related fluorinated isothiocyanates .
  • Spectroscopy : Use NMR (e.g., 19F^{19}\text{F} NMR for fluorine environments) and IR (to confirm N=C=S stretching at ~2050 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (calculated: 225.14 g/mol for C7_7F5_5NS analogs) .

Q. What safety precautions are critical when handling this compound?

  • Hazard profile :

  • Acute toxicity : Oral toxicity (H301), skin/eye irritation (H315/H319), and respiratory hazards (H335) .
  • Storage : Store at 0–6°C in airtight containers to prevent decomposition .
    • Mitigation : Use fume hoods, PPE (gloves, goggles), and emergency protocols for spills (P301+P310+P330) .

Q. What are the primary research applications of fluorinated isothiocyanates?

  • Chemical synthesis : As electrophilic reagents for introducing fluorinated aryl groups into amines, alcohols, or thiols.
  • Material science : Fluorine’s electron-withdrawing properties enhance thermal stability in polymers or liquid crystals .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of fluorinated isothiocyanate synthesis?

  • Key variables :

  • Catalyst choice : Copper sulfate improves yields in dithiocarbamate routes, while triphenylphosphine/sodium iodide systems enable amine-to-isothiocyanate conversions with broad functional group tolerance .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance reactivity in microwave-assisted syntheses .
    • Data contradiction : Traditional acid-catalyzed methods ( ) may conflict with newer catalytic systems ( ), necessitating optimization for fluorinated substrates.

Q. What computational tools can predict the reactivity of this compound in nucleophilic additions?

  • Approach :

  • DFT calculations : Use InChI key-derived geometries (e.g., BTQOMZVQASIULU for related fluorinated ketones) to model electrophilic sulfur centers .
  • LogP predictions : Estimate hydrophobicity (LogP ~2.5) to guide solvent selection for reactions .

Q. How do fluorination patterns impact spectroscopic signatures in this compound?

  • Case study : Compare 19F^{19}\text{F} NMR shifts of 3,4,5-trifluorophenyl derivatives with mono-/di-fluorinated analogs.

  • Example : 3,4,5-Trifluoroaniline (CAS 163733-96-8) shows distinct 19F^{19}\text{F} splitting due to para-fluorine coupling .
    • Challenge : Overlapping signals in crowded fluorine environments require advanced decoupling techniques.

Q. What strategies address discrepancies in reported melting points or densities?

  • Data analysis :

  • Melting point : Literature values for analogs vary (e.g., 99–101°C for 3,4,5-trifluorophenylacetic acid vs. 118–120°C for trimethoxyphenylacetic acid) due to polymorphism or purity .
  • Density : Experimental measurements (1.485 g/mL at 25°C for fluorinated isothiocyanates) should align with computational estimates (1.35–1.50 g/mL) .

Q. Can this compound act as a ligand or catalyst in main-group chemistry?

  • Hypothesis : Fluorinated aryl groups enhance Lewis acidity, as seen in tris(3,4,5-trifluorophenyl)borane’s catalytic activity in hydroboration .
  • Experimental design : Test coordination with transition metals (e.g., Pd or Cu) for cross-coupling or C–H activation reactions.

Methodological Notes

  • Synthesis optimization : Compare microwave vs. conventional heating for yield improvement .
  • Safety protocols : Prioritize inert-atmosphere handling to mitigate moisture sensitivity .
  • Data validation : Cross-reference GC purity with elemental analysis to resolve purity disputes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.